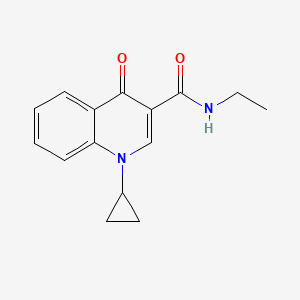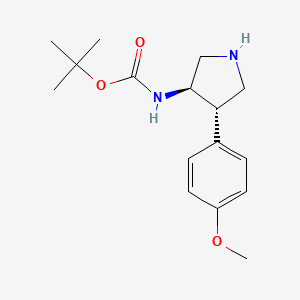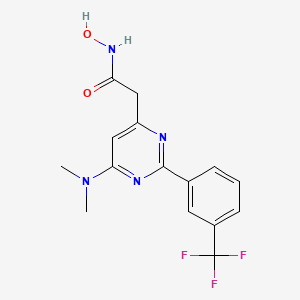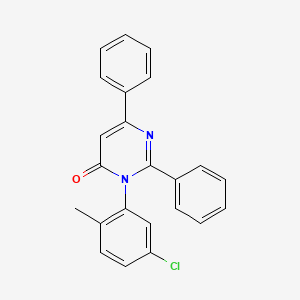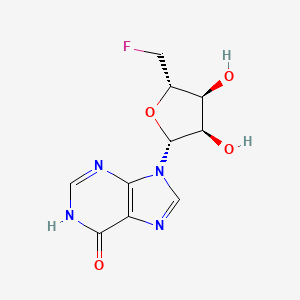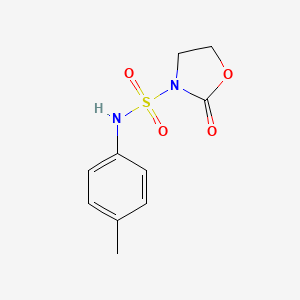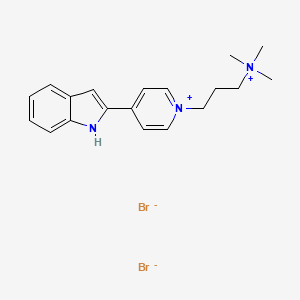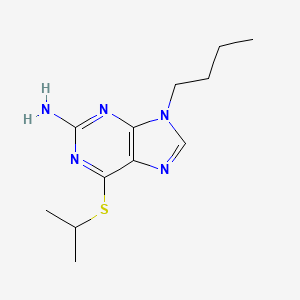
Acridine, 10-ethyl-9,10-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Ethyl-9,10-dihydroacridine is a nitrogen-containing heterocyclic compound. It belongs to the acridine family, which is known for its broad range of applications in various fields, including chemistry, biology, and medicine. Acridine derivatives are characterized by their unique physical and chemical properties, making them valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethyl-9,10-dihydroacridine typically involves the reduction of acridinium salts. One common method is the reduction of 10-ethylacridinium iodide using sodium borohydride in methanol. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of 10-ethyl-9,10-dihydroacridine may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
化学反応の分析
Types of Reactions
10-Ethyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: It can be further reduced to form tetrahydroacridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Tetrahydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学的研究の応用
10-Ethyl-9,10-dihydroacridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: It has been studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Acridine derivatives, including 10-ethyl-9,10-dihydroacridine, have shown potential as anticancer agents due to their ability to intercalate into DNA.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 10-ethyl-9,10-dihydroacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound can also interact with various enzymes involved in DNA metabolism, further enhancing its biological activity.
類似化合物との比較
Similar Compounds
- 10-Methyl-9,10-dihydroacridine
- 9,10-Dihydroacridine
- 10-Phenyl-9,10-dihydroacridine
Uniqueness
10-Ethyl-9,10-dihydroacridine is unique due to its specific ethyl substitution at the nitrogen atom. This substitution can influence its chemical reactivity and biological activity, making it distinct from other acridine derivatives. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
特性
CAS番号 |
10336-23-9 |
|---|---|
分子式 |
C15H15N |
分子量 |
209.29 g/mol |
IUPAC名 |
10-ethyl-9H-acridine |
InChI |
InChI=1S/C15H15N/c1-2-16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-10H,2,11H2,1H3 |
InChIキー |
LVNZDWFAUDETHT-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2CC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-4-carboxylate](/img/structure/B12926426.png)

